4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid, also known by its CAS number 1874052-65-9, is a pyrimidine derivative with significant implications in medicinal chemistry. This compound features a methylsulfanyl group and an isopropyl substituent, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 226.30 g/mol.
This compound is classified within the category of pyrimidine carboxylic acids. Pyrimidines are nitrogen-containing heterocycles that are pivotal in various biological processes, including the synthesis of nucleic acids. The specific structure of 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid positions it as a candidate for pharmaceutical applications, particularly in oncology and other therapeutic areas.
The synthesis of 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid can be achieved through various methods. One notable approach involves the reaction of 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester with ammonium hydroxide, yielding the desired compound with high efficiency (up to 90% yield) .
The general synthetic route can be outlined as follows:
The molecular structure of 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid can be represented using various structural formulas:
CSC1=C(C(=O)O)C(C)=NC(C(C)C)=N1
This notation indicates the arrangement of atoms within the molecule, including the presence of functional groups such as carboxylic acid (-COOH) and methylthio (-S(CH₃)) groups.
The compound features:
4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid may participate in various chemical reactions typical for carboxylic acids and pyrimidines. Potential reactions include:
The compound exhibits characteristics typical of organic acids:
Key chemical properties include:
4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid has potential applications in:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9